molecular formula C20H18N2O3S B11649700 ethyl (5Z)-2-[(4-methylphenyl)amino]-4-oxo-5-(pyridin-3-ylmethylidene)-4,5-dihydrothiophene-3-carboxylate

ethyl (5Z)-2-[(4-methylphenyl)amino]-4-oxo-5-(pyridin-3-ylmethylidene)-4,5-dihydrothiophene-3-carboxylate

Cat. No.: B11649700
M. Wt: 366.4 g/mol
InChI Key: DWAJMIRFDDBMLR-JTKJEDPUSA-N
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Description

ETHYL (5Z)-2-[(4-METHYLPHENYL)AMINO]-4-OXO-5-[(PYRIDIN-3-YL)METHYLIDENE]-4,5-DIHYDROTHIOPHENE-3-CARBOXYLATE is a complex organic compound that features a thiophene ring fused with various functional groups

Preparation Methods

The synthesis of ETHYL (5Z)-2-[(4-METHYLPHENYL)AMINO]-4-OXO-5-[(PYRIDIN-3-YL)METHYLIDENE]-4,5-DIHYDROTHIOPHENE-3-CARBOXYLATE typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the thiophene ring, followed by the introduction of the pyridine and phenylamine groups. Reaction conditions may include the use of catalysts, specific temperature controls, and solvents to facilitate the desired transformations. Industrial production methods would likely involve optimization of these steps to ensure high yield and purity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings. Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles. Major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

ETHYL (5Z)-2-[(4-METHYLPHENYL)AMINO]-4-OXO-5-[(PYRIDIN-3-YL)METHYLIDENE]-4,5-DIHYDROTHIOPHENE-3-CARBOXYLATE has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets. For example, it may bind to enzymes or receptors, altering their activity and triggering downstream effects. The pathways involved can include signal transduction cascades, gene expression modulation, and metabolic changes.

Comparison with Similar Compounds

Similar compounds include other thiophene derivatives and pyridine-containing molecules. What sets ETHYL (5Z)-2-[(4-METHYLPHENYL)AMINO]-4-OXO-5-[(PYRIDIN-3-YL)METHYLIDENE]-4,5-DIHYDROTHIOPHENE-3-CARBOXYLATE apart is its unique combination of functional groups, which confer specific chemical and biological properties. Similar compounds might include:

This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C20H18N2O3S

Molecular Weight

366.4 g/mol

IUPAC Name

ethyl (5Z)-4-hydroxy-2-(4-methylphenyl)imino-5-(pyridin-3-ylmethylidene)thiophene-3-carboxylate

InChI

InChI=1S/C20H18N2O3S/c1-3-25-20(24)17-18(23)16(11-14-5-4-10-21-12-14)26-19(17)22-15-8-6-13(2)7-9-15/h4-12,23H,3H2,1-2H3/b16-11-,22-19?

InChI Key

DWAJMIRFDDBMLR-JTKJEDPUSA-N

Isomeric SMILES

CCOC(=O)C1=C(/C(=C/C2=CN=CC=C2)/SC1=NC3=CC=C(C=C3)C)O

Canonical SMILES

CCOC(=O)C1=C(C(=CC2=CN=CC=C2)SC1=NC3=CC=C(C=C3)C)O

Origin of Product

United States

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